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molecular formula C8H7N3O2 B1367160 5-methyl-6-nitro-1H-indazole CAS No. 72521-00-7

5-methyl-6-nitro-1H-indazole

Cat. No. B1367160
M. Wt: 177.16 g/mol
InChI Key: AZWAXIMNWVYSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04352931

Procedure details

8 g (45.2 mmol) of 5-methyl-6-nitro-indazole (formula 51), obtained according to E. Noelting, Ber. Dtsch. Chem. Ges. 37 (1904) 2556, are dissolved in 640 ml of 50% aqueous ethanol. A mixture of 80 g of ferrous sulphate in 400 ml of water and 80 ml of aqueous ammonia were added. The reaction mixture was refluxed for 20 hours and filtered while still hot. Removal of the ethanol and purification of the precipitated product with charcoal yielded 4.80 g (72%) of the target compound, m.p. 241°-242° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulphate
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
640 mL
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[N+:11]([O-])=O)[NH:7][N:6]=[CH:5]2>C(O)C.O.N>[NH2:11][C:10]1[CH:9]=[C:8]2[C:4]([CH:5]=[N:6][NH:7]2)=[CH:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CC=1C=C2C=NNC2=CC1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C2C=NNC2=CC1[N+](=O)[O-]
Step Two
Name
ferrous sulphate
Quantity
80 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
N
Step Three
Name
Quantity
640 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
filtered while still hot
CUSTOM
Type
CUSTOM
Details
Removal of the ethanol and purification of the precipitated product with charcoal

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C2C=NNC2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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